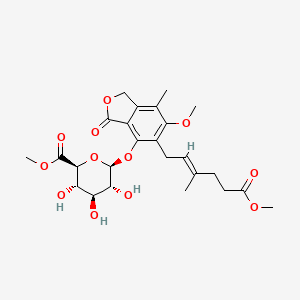
MPAG-bis methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPAG-bis methyl ester is a chemical compound derived from mycophenolic acid. It is an esterified form of mycophenolic acid glucuronide, which is a metabolite of mycophenolic acid. Mycophenolic acid is a potent immunosuppressant used in organ transplantation to prevent rejection. The esterification of mycophenolic acid glucuronide to form this compound enhances its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPAG-bis methyl ester typically involves the esterification of mycophenolic acid glucuronide with methanol in the presence of an acid catalyst. The reaction is carried out under mild conditions to prevent degradation of the compound. Commonly used catalysts include sulfuric acid and hydrochloric acid. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
MPAG-bis methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield mycophenolic acid glucuronide and methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using dilute hydrochloric acid or sulfuric acid at elevated temperatures. Basic hydrolysis involves the use of sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Hydrolysis: Mycophenolic acid glucuronide and methanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
MPAG-bis methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its immunosuppressive properties and potential use in organ transplantation.
Industry: Used in the production of pharmaceuticals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of MPAG-bis methyl ester involves its conversion to mycophenolic acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, this compound suppresses the proliferation of T and B lymphocytes, thereby exerting its immunosuppressive effects.
Comparison with Similar Compounds
MPAG-bis methyl ester can be compared with other esterified forms of mycophenolic acid, such as mycophenolate mofetil. While both compounds serve as prodrugs of mycophenolic acid, this compound offers enhanced stability and bioavailability. Other similar compounds include:
Mycophenolate mofetil: Another ester prodrug of mycophenolic acid with similar immunosuppressive properties.
Mycophenolic acid glucuronide: The glucuronidated metabolite of mycophenolic acid, which is less stable and less bioavailable compared to its esterified forms.
This compound stands out due to its improved pharmacokinetic properties, making it a valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C25H32O12 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[6-methoxy-5-[(E)-6-methoxy-3-methyl-6-oxohex-2-enyl]-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C25H32O12/c1-11(7-9-15(26)32-3)6-8-13-20(33-4)12(2)14-10-35-23(30)16(14)21(13)36-25-19(29)17(27)18(28)22(37-25)24(31)34-5/h6,17-19,22,25,27-29H,7-10H2,1-5H3/b11-6+/t17-,18-,19+,22-,25+/m0/s1 |
InChI Key |
LMXFNHGLSAWZDI-TUPPYXDNSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)O)O)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)C(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















